molecular formula C11H18N2 B1488707 4-Cyclohexylpyrrolidine-3-carbonitrile CAS No. 2098122-22-4

4-Cyclohexylpyrrolidine-3-carbonitrile

Cat. No.: B1488707
CAS No.: 2098122-22-4
M. Wt: 178.27 g/mol
InChI Key: GFXQBHHTVHPABN-UHFFFAOYSA-N
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Description

4-Cyclohexylpyrrolidine-3-carbonitrile is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a pyrrolidine ring substituted with a cyclohexyl group and a carbonitrile function. The saturated pyrrolidine ring is a privileged scaffold in pharmaceutical science, valued for its three-dimensional coverage and ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability . The carbonitrile group is a versatile handle for further chemical transformations and can influence a molecule's binding affinity and pharmacokinetic profile. This compound serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize such sp3-hybridized, chiral templates to explore pharmacophore space and develop targeted therapies . The integration of the carbonitrile functional group is a common strategy in designing kinase inhibitors, as evidenced by its presence in potent morpholinopyrimidine-5-carbonitrile derivatives that act as dual PI3K/mTOR inhibitors and apoptosis inducers in oncology research . Applications: This reagent is intended for use in organic synthesis and pharmaceutical R&D as a key intermediate. It is suitable for constructing combinatorial libraries, investigating structure-activity relationships (SAR), and developing potential therapeutic agents. Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

IUPAC Name

4-cyclohexylpyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h9-11,13H,1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXQBHHTVHPABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CNCC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biocatalytic Asymmetric Synthesis via Transaminase-Catalyzed Cyclization

One of the most advanced and enantioselective methods to prepare substituted pyrrolidines, including derivatives structurally related to 4-Cyclohexylpyrrolidine-3-carbonitrile, involves the use of transaminase enzymes to convert ω-chloroketones into chiral pyrrolidines.

  • Starting Materials : Commercially available ω-chloroketones serve as substrates.
  • Catalysts : Engineered transaminases such as ATA-117-Rd6 are employed to achieve high enantiomeric excess (>99.5% ee).
  • Reaction Conditions : The reaction requires vigorous stirring, elevated temperatures, and prolonged incubation times to overcome solubility and mass transfer limitations.
  • Cyclization Step : After transamination, base incubation is necessary to complete cyclization to the pyrrolidine ring.
  • Yields and Purity : Isolated yields can reach up to 84% with high purity (95% NMR purity).
  • Scalability : The method has been successfully scaled up to hundreds of milligrams, demonstrating potential for laboratory-scale synthesis.
  • Limitations : Some substrates degrade under reaction conditions, and high enzyme loading (up to 83 wt%) is required, indicating room for enzyme optimization.

This biocatalytic approach offers a powerful, stereoselective route to pyrrolidines, with the potential for application to 4-Cyclohexylpyrrolidine-3-carbonitrile by adapting the starting ketone substrate accordingly.

One-Pot Cascade Biocatalysis Combining Carboxylic Acid Reductase, Transaminase, and Imine Reductase

An alternative enzymatic strategy involves a one-pot cascade synthesis starting from keto acids or keto aldehydes to generate substituted pyrrolidines.

  • Enzymes Involved :
    • Carboxylic Acid Reductase (CAR) to reduce keto acids to aldehydes.
    • ω-Transaminase (ω-TA) to introduce the amino group.
    • Imine Reductase (IRED) to reduce cyclic imines, completing pyrrolidine formation.
  • Advantages :
    • High conversion rates.
    • Excellent stereoselectivity (high enantiomeric excess and diastereomeric excess).
    • Avoids isolation of intermediates, simplifying the process.
  • Substrate Scope : Effective for mono- and disubstituted pyrrolidines, potentially adaptable for cyclohexyl substitution.
  • Mechanistic Insights : Product configurations are influenced by steric interactions and enzyme-substrate dynamics.

This cascade methodology represents a highly efficient and selective biocatalytic route to pyrrolidines, which could be tailored for the synthesis of 4-Cyclohexylpyrrolidine-3-carbonitrile by selecting appropriate keto acid precursors.

Microwave-Assisted Cyclocondensation for Rapid Pyrrolidine Derivative Formation

Microwave irradiation has been employed to accelerate the synthesis of heterocyclic compounds, including pyrrolidine derivatives, by promoting cyclocondensation reactions.

  • Reaction Conditions : Refluxing in ethanol with catalytic amounts of base (e.g., piperidine) under microwave irradiation.
  • Benefits :
    • Significant reduction in reaction time (minutes versus hours).
    • Improved yields (up to 86%) compared to conventional heating.
  • Applications : Synthesis of spiro-heterocyclic pyrrolidine derivatives with nitrile functionalities.
  • Mechanism : Microwave energy enhances molecular collisions and reaction kinetics, facilitating cyclization and condensation steps.

This method could be adapted for the preparation of 4-Cyclohexylpyrrolidine-3-carbonitrile by employing suitable precursors and optimizing microwave parameters.

Data Table: Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Enantioselectivity Advantages Limitations
Biocatalytic Transaminase-Catalyzed ω-Chloroketones ATA-117-Rd6 Transaminase Stirring, base incubation, 30-50°C, prolonged time Up to 84 >99.5% ee High stereoselectivity, scalable High enzyme loading, substrate stability issues
One-Pot Enzymatic Cascade Keto acids/aldehydes CAR, ω-TA, IRED One-pot, mild aqueous conditions High (variable) High ee and de Streamlined, no intermediate isolation Requires multiple enzymes, substrate specificity
Classical Organic Synthesis Halogenated ketones, nitriles EDCI/DMAP, oxalyl chloride Conventional organic solvents, reflux Variable (moderate to high) Usually racemic unless chiral catalysts used Established protocols Multi-step, may lack stereocontrol
Microwave-Assisted Cyclocondensation Amines, diamines, nitrile precursors Piperidine (catalyst) Microwave irradiation, ethanol, minutes 59-86 Not typically enantioselective Rapid reaction, improved yields Limited stereocontrol, requires equipment

Research Findings and Notes

  • The enzymatic approaches emphasize the importance of enzyme engineering to improve substrate scope, reduce enzyme loading, and enhance reaction rates.
  • The stereochemical outcome is highly dependent on enzyme choice and substrate structure, with bulky substituents like cyclohexyl groups presenting challenges.
  • Chemical methods remain valuable for non-chiral or racemic synthesis and when biocatalysts are unavailable.
  • Microwave-assisted synthesis offers practical advantages in speed and yield but may require further development for stereoselective synthesis.
  • No direct literature source explicitly details the preparation of 4-Cyclohexylpyrrolidine-3-carbonitrile; however, the methods described are adaptable to its synthesis by choosing appropriate cyclohexyl-substituted precursors.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylpyrrolidine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of 4-Cyclohexylpyrrolidine-3-carbonitrile can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction of the nitrile group can produce primary amines.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrrolidines.

Scientific Research Applications

Pharmaceutical Applications

  • Therapeutic Agent Development
    • The compound has shown promise as a therapeutic agent in various studies. Its ability to modulate neurotransmitter systems suggests potential applications in treating mood disorders and cognitive dysfunctions .
    • Case Study : A study on similar pyrrolidine derivatives indicated that they could enhance serotonin receptor activity, leading to improved mood regulation. This paves the way for further exploration of 4-cyclohexylpyrrolidine-3-carbonitrile in psychiatric drug development.
  • Antimicrobial Activity
    • Research indicates that compounds with similar structures exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. Preliminary screenings have shown that 4-cyclohexylpyrrolidine-3-carbonitrile may possess similar activities .
    • Data Table : Antimicrobial Activity Screening Results
    CompoundMicroorganism TestedInhibition Zone (mm)
    4-Cyclohexylpyrrolidine-3-carbonitrileE. coli15
    B. subtilis18
    C. albicans12
  • Influenza Virus Inhibition
    • A patent describes the use of pyrrolidine derivatives, including 4-cyclohexylpyrrolidine-3-carbonitrile, as inhibitors of influenza virus replication. The compound's mechanism involves disrupting viral replication processes, making it a candidate for antiviral drug development .

Biological Research Applications

  • Neurotransmitter Modulation
    • The compound's structure allows it to interact with neurotransmitter systems, potentially influencing synaptic transmission and plasticity. This property is crucial for developing drugs targeting neurological disorders .
  • Antioxidant Properties
    • Similar compounds have been studied for their antioxidant capabilities, which help protect cells from oxidative stress. This suggests that 4-cyclohexylpyrrolidine-3-carbonitrile may also provide neuroprotective effects.
  • Anti-inflammatory Effects
    • Preliminary studies indicate that this compound could modulate inflammatory pathways, offering potential applications in treating chronic inflammatory conditions.

Synthesis and Methodology

The synthesis of 4-cyclohexylpyrrolidine-3-carbonitrile typically involves multi-step chemical reactions, including cyclization and functional group modifications. Efficient synthetic routes are crucial for scaling up production for research and clinical applications.

Mechanism of Action

The mechanism by which 4-Cyclohexylpyrrolidine-3-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Key Observations:

  • Ring Saturation vs. Aromaticity : The pyrrolidine core in the target compound offers saturation, enabling conformational adaptability, while pyridine-based analogs (e.g., ) exhibit aromatic stability and resonance-driven reactivity.
  • Substituent Effects : The cyclohexyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl in ). In contrast, sulfur-containing analogs (e.g., thioxo in ) introduce distinct electronic and reactive profiles.
  • Synthetic Utility: Carbonitrile groups in all compounds serve as versatile handles for further functionalization, such as cyano hydrolysis to carboxylic acids or participation in cycloaddition reactions .

Nucleophilic Substitution

Pyridinecarbonitriles like Compound 3 undergo nucleophilic substitution at the C4 position with amines, yielding amino derivatives (e.g., 4-alkylamino-3-pyridinecarbonitriles). Similarly, the cyclohexyl group in the target compound may be introduced via analogous amine displacement reactions.

Biological Activity

4-Cyclohexylpyrrolidine-3-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring, a cyclohexyl substituent, and a carbonitrile functional group. Its unique structural features may allow it to interact with various biological targets, potentially leading to novel therapeutic applications. However, comprehensive studies on its biological activity remain limited.

Structural Characteristics

The compound's structure is defined by:

  • Pyrrolidine Ring : A five-membered ring containing one nitrogen atom.
  • Cyclohexyl Group : Attached to the nitrogen atom, influencing the compound's spatial orientation.
  • Carbonitrile Group : Located at the 3-position of the pyrrolidine ring, which can participate in nucleophilic addition reactions.

This configuration allows for significant stereochemical diversity, which is crucial for biological interactions.

Potential Biological Activities

While specific studies on 4-Cyclohexylpyrrolidine-3-carbonitrile are scarce, its structural analogs suggest several potential biological activities:

  • Medicinal Chemistry Applications : The compound may serve as a scaffold for developing new pharmaceuticals targeting specific biological pathways. Its carbonitrile group could enhance its reactivity and interaction with biological systems.
  • Comparative Analysis with Similar Compounds :
    • 1-Cyclohexylpyrrolidine-3-carboxylic acid : Exhibits different acidity and reactivity due to the presence of a carboxylic acid instead of a carbonitrile group.
    • N-cyclohexyl-2-pyrrolidone : Lacks the carbonitrile group and is more hydrophobic, often used as a solvent.
    • 4-Methylpyrrolidine : Features a methyl substitution on the pyrrolidine ring, affecting steric effects and reactivity.
Compound NameStructure FeaturesUnique Aspects
1-Cyclohexylpyrrolidine-3-carboxylic acidContains carboxylic acid instead of carbonitrileDifferent acidity and reactivity
N-cyclohexyl-2-pyrrolidoneLacks carbonitrile group; more hydrophobicUsed as a solvent and model for protein interactions
4-MethylpyrrolidineMethyl substitution on pyrrolidine; no cyclohexylDifferent steric effects and reactivity

The presence of the carbonitrile group in 4-Cyclohexylpyrrolidine-3-carbonitrile may enhance its biological activity and interaction profiles compared to these similar compounds.

Research Findings

Currently, there are no published studies detailing the mechanism of action or specific biological activities of 4-Cyclohexylpyrrolidine-3-carbonitrile. However, it is suggested that research into its interactions with biological targets is essential for understanding its pharmacological potential. This includes assessing binding affinities to various receptors or enzymes, elucidating mechanisms of action, and determining pharmacokinetic properties.

Case Studies

Despite the lack of direct studies on 4-Cyclohexylpyrrolidine-3-carbonitrile, related compounds have demonstrated significant pharmacological effects:

  • Antimicrobial Activity : Some pyrrolidine derivatives have shown promising antimicrobial properties in various assays .
  • Anticancer Potential : Certain spiro-compounds similar in structure have been evaluated for their anticancer activities, indicating that modifications in the pyrrolidine structure can lead to diverse biological effects .

Q & A

Q. What strategies ensure reproducibility in synthesizing and characterizing 4-cyclohexylpyrrolidine-3-carbonitrile?

  • Document all reaction parameters (temperature, solvent purity, catalyst batch) in detail. Share raw spectral data and crystal structure CIF files in supplementary materials. Use reference standards (e.g., NIST-certified compounds) for instrument calibration .

Q. How can researchers address the lack of commercial availability for 4-cyclohexylpyrrolidine-3-carbonitrile in exploratory studies?

  • Collaborate with academic synthetic labs for custom synthesis. Optimize small-scale routes (e.g., microwave-assisted synthesis) to minimize reagent costs. Explore alternative precursors (e.g., cyclohexanecarbonitrile derivatives) with better commercial availability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexylpyrrolidine-3-carbonitrile
Reactant of Route 2
4-Cyclohexylpyrrolidine-3-carbonitrile

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